[2-(6-Methoxypyridin-3-yl)ethyl](methyl)amine
Description
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Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-6-5-8-3-4-9(12-2)11-7-8/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNIAZZHSBNMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight of 16622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular function.
Action Environment
The action, efficacy, and stability of 2-(6-Methoxypyridin-3-yl)ethylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature.
Biochemical Analysis
Biochemical Properties
2-(6-Methoxypyridin-3-yl)ethylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 2-(6-Methoxypyridin-3-yl)ethylamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 2-(6-Methoxypyridin-3-yl)ethylamine exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to certain proteins or enzymes is crucial for its biochemical activity, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Methoxypyridin-3-yl)ethylamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can vary depending on its stability and the conditions under which it is stored and used.
Dosage Effects in Animal Models
The effects of 2-(6-Methoxypyridin-3-yl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-(6-Methoxypyridin-3-yl)ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of 2-(6-Methoxypyridin-3-yl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-(6-Methoxypyridin-3-yl)ethylamine is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Biological Activity
2-(6-Methoxypyridin-3-yl)ethylamine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14N2O
- Molecular Weight : 166.22 g/mol
- CAS Number : 67890604
- Physical State : Slightly soluble in water, with a density of approximately 1.1 g/cm³ .
The biological activity of 2-(6-Methoxypyridin-3-yl)ethylamine is primarily attributed to its interaction with various biological pathways:
- Neuroprotective Effects : Research indicates that methoxypyridine derivatives can reduce levels of amyloid-beta (Aβ42), a peptide associated with Alzheimer's disease. In studies involving J20 mice, treatment with methoxypyridine-derived compounds resulted in a significant reduction in Aβ42 levels in both plasma and brain tissues .
- Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Antioxidant Properties : Compounds similar to 2-(6-Methoxypyridin-3-yl)ethylamine exhibit antioxidant activities, which may contribute to their neuroprotective effects by mitigating oxidative stress in neuronal cells .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study focusing on the neuroprotective effects of methoxypyridine derivatives, researchers found that compound 64, derived from methoxypyridine, significantly reduced Aβ42 levels. The IC50 value was noted to be around 60 nM, indicating high potency against Aβ42 production .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of 2-(6-Methoxypyridin-3-yl)ethylamine against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL for several strains, including E. faecalis and P. aeruginosa, showcasing its potential as an effective antimicrobial agent .
Case Study 3: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that modifications to the methoxypyridine structure can enhance biological activity. For instance, altering the substituents on the pyridine ring led to compounds with improved efficacy in reducing Aβ42 levels while maintaining low toxicity profiles .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(6-Methoxypyridin-3-yl)ethylamine is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The compound can undergo substitution reactions where the methoxy group is replaced by other nucleophiles.
- Oxidation and Reduction Reactions: It can be oxidized to form N-oxides or reduced to generate different amine derivatives.
Biological Applications
The biological applications of 2-(6-Methoxypyridin-3-yl)ethylamine are particularly noteworthy:
-
Antimicrobial Activity: Research has demonstrated its potential as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL - Anticancer Properties: Studies have indicated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Medicinal Chemistry
In medicinal chemistry, 2-(6-Methoxypyridin-3-yl)ethylamine has been investigated for its role in developing new drugs targeting specific receptors involved in disease pathways:
- Neurotransmitter Modulation: The compound has shown promise in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders.
- Cancer Therapeutics: Its ability to inhibit certain kinases makes it a candidate for developing targeted cancer therapies.
Case Studies
Several studies have explored the efficacy of 2-(6-Methoxypyridin-3-yl)ethylamine in various applications:
- Antimicrobial Evaluation:
-
Cytotoxicity Assays:
- In vitro studies demonstrated that 2-(6-Methoxypyridin-3-yl)ethylamine exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
